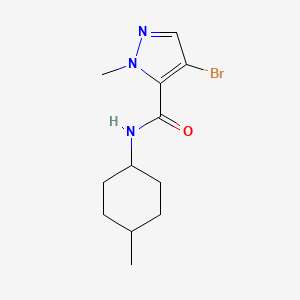
4-bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 5-position of the pyrazole ring. Additionally, it has a 4-methylcyclohexyl group attached to the nitrogen atom of the carboxamide group.
Métodos De Preparación
The synthesis of 4-bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone.
Bromination: The synthesized pyrazole is then brominated at the 4-position using a brominating agent like N-bromosuccinimide (NBS).
Methylation: The brominated pyrazole undergoes methylation at the 1-position using a methylating agent such as methyl iodide.
Carboxamide formation: The final step involves the reaction of the methylated pyrazole with 4-methylcyclohexylamine to form the desired carboxamide.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Análisis De Reacciones Químicas
4-Bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination, methyl iodide for methylation, and lithium aluminum hydride (LiAlH4) for reduction. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes involving pyrazole derivatives, such as enzyme inhibition and receptor binding.
Medicine: The compound may have potential therapeutic applications, such as anti-inflammatory or anticancer agents, due to its structural similarity to other bioactive pyrazole derivatives.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. The exact molecular targets and pathways involved would require further experimental validation.
Comparación Con Compuestos Similares
4-Bromo-1-methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
4-Bromo-1-methyl-1H-pyrazole-5-carboxamide: Lacks the 4-methylcyclohexyl group, which may affect its biological activity and chemical properties.
1-Methyl-N-(4-methylcyclohexyl)-1H-pyrazole-5-carboxamide:
4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, which may alter its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C12H18BrN3O |
|---|---|
Peso molecular |
300.19 g/mol |
Nombre IUPAC |
4-bromo-2-methyl-N-(4-methylcyclohexyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H18BrN3O/c1-8-3-5-9(6-4-8)15-12(17)11-10(13)7-14-16(11)2/h7-9H,3-6H2,1-2H3,(H,15,17) |
Clave InChI |
LGPUNZYXMCCVSF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(CC1)NC(=O)C2=C(C=NN2C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-methyl-4-({(E)-[3-(2-methylpropoxy)phenyl]methylidene}amino)-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B14928088.png)
![4-[(3,4-dimethylphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B14928099.png)
![Ethyl 2-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14928100.png)
![4-[(4-chloro-3-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide](/img/structure/B14928113.png)
![2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidine-4(3H)-thione](/img/structure/B14928116.png)

![4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[(2E)-3-(5-nitrofuran-2-yl)prop-2-enoyl]benzohydrazide](/img/structure/B14928132.png)
![Methyl 4-{[5-(cyclododecylcarbamoyl)furan-2-yl]methoxy}benzoate](/img/structure/B14928134.png)

![2-(2-Furyl)-8,9-dimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B14928147.png)
![4-[(2-bromophenoxy)methyl]-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B14928150.png)
![4-[({4-[(2-bromophenoxy)methyl]phenyl}carbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14928158.png)
![1-(difluoromethyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14928165.png)
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B14928183.png)
